

Application Notes and Protocols: Parishin A in Sepsis-Induced Intestinal Injury

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Parishin A** in preclinical studies of sepsis-induced intestinal injury. The information is curated for researchers in academia and industry, offering detailed protocols and data to support further investigation into **Parishin A** as a potential therapeutic agent.

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to intestinal injury, which can exacerbate the systemic inflammatory response and contribute to multiple organ failure.[1] Recent research has identified **Parishin A** as a promising small molecule that may mitigate this damage.[2] Studies indicate that **Parishin A** protects against sepsis-induced intestinal injury by modulating the ACSL4/p-Smad3/PGC- 1α pathway, thereby reducing inflammation, preserving intestinal barrier function, and inhibiting ferroptosis—an iron-dependent form of programmed cell death.[2][3][4][5]

Data Presentation

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of **Parishin A** in the context of sepsis-induced intestinal injury.

Table 1: In Vivo Efficacy of Parishin A in a Murine Sepsis Model



Parameter	Sham Group	Sepsis Group	Sepsis + Parishin A	% Change (Parishin A vs. Sepsis)	Citation
Plasma DAO (U/L)	27.43 ± 5.33	81.88 ± 13.71	56.60 ± 6.04	↓ 30.87%	[2]
Plasma D- Lac (mmol/L)	0.54 ± 0.17	1.91 ± 0.32	0.76 ± 0.27	↓ 60.27%	[2]
Plasma LPS (EU/mL)	2.92 ± 1.08	10.50 ± 1.31	5.94 ± 0.92	↓ 43.36%	[2]

DAO: Diamine Oxidase; D-Lac: D-lactate; LPS: Lipopolysaccharide. These are markers of intestinal permeability.

Table 2: Effect of Parishin A on Ferroptosis-Related

Protein Expression in Intestinal Tissue

Protein	Sepsis Group (Relative Expression)	Sepsis + Parishin A (Relative Expression)	% Change (Parishin A vs. Sepsis)	Citation
GPX4	0.35 ± 0.12	0.67 ± 0.05	↑ 91.4%	[2]
SLC7A11	0.39 ± 0.09	0.69 ± 0.04	↑ 76.9%	[2]
COX2	1.57 ± 0.03	1.25 ± 0.03	↓ 20.4%	[2]

GPX4 and SLC7A11 are inhibitors of ferroptosis, while COX2 is a pro-ferroptotic marker.

Table 3: Effect of Parishin A on Ferroptosis-Related Protein Expression in Monocytes



Protein	Sepsis Group (Relative Expression)	Sepsis + Parishin A (Relative Expression)	% Change (Parishin A vs. Sepsis)	Citation
GPX4	0.46 ± 0.08	0.69 ± 0.04	↑ 50.0%	[2]
SLC7A11	0.44 ± 0.09	0.70 ± 0.06	↑ 59.1%	[2]
COX2	1.74 ± 0.06	1.36 ± 0.08	↓ 21.8%	[2]

Table 4: In Vitro Efficacy of Parishin A in LPS-Stimulated IEC-6 Cells

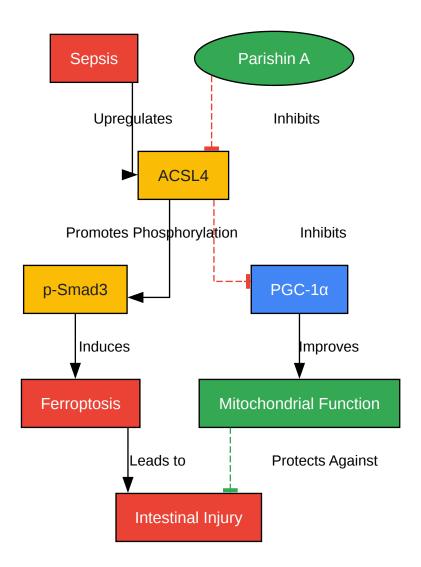
Parameter/Prot ein	LPS Group	LPS + Parishin A (50µM)	% Change (Parishin A vs. LPS)	Citation
Cell Proliferation	0.38 ± 0.03	0.66 ± 0.07	↑ 75.32%	[2]
GPX4	0.53 ± 0.1	0.74 ± 0.1	↑ 39.6%	[2]
SLC7A11	0.49 ± 0.11	0.70 ± 0.08	↑ 42.9%	[2]
COX2	1.73 ± 0.04	1.41 ± 0.07	↓ 18.5%	[2]

IEC-6 cells are a rat intestinal epithelial cell line.

Signaling Pathway of Parishin A in Sepsis-Induced Intestinal Injury

Parishin A has been shown to ameliorate sepsis-induced intestinal injury by downregulating the expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[2][3] This downregulation inhibits the phosphorylation of Smad3 and suppresses ferroptosis, a key mechanism of cell death in this context.[2]









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